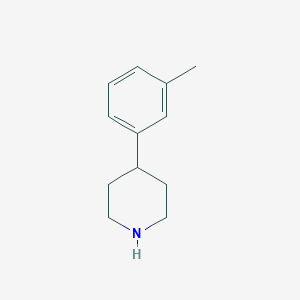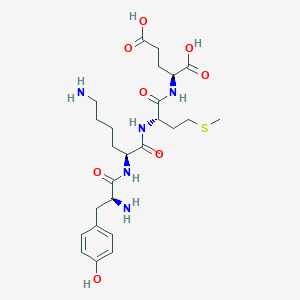
Msh, beta, (5-8)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Msh, beta, (5-8) is a peptide that has gained attention in the scientific community due to its potential therapeutic applications. This peptide is a fragment of the melanocyte-stimulating hormone (MSH) and has been shown to have a range of biochemical and physiological effects. In
Wirkmechanismus
Msh, beta, (Msh, beta, (5-8)) exerts its effects through binding to melanocortin receptors (MCRs), which are G protein-coupled receptors. The peptide has a high affinity for the MCR-4 receptor, which is involved in the regulation of energy homeostasis and inflammation. Binding of Msh, beta, (Msh, beta, (5-8)) to MCRs leads to activation of intracellular signaling pathways, resulting in the observed biochemical and physiological effects.
Biochemische Und Physiologische Effekte
Msh, beta, (Msh, beta, (5-8)) has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-oxidative, and anti-cancer effects. It has also been shown to regulate energy homeostasis, improve glucose metabolism, and have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Msh, beta, (Msh, beta, (5-8)) in lab experiments is its high affinity for the MCR-4 receptor, which allows for specific targeting of this receptor. However, one limitation is the potential for off-target effects, as Msh, beta, (Msh, beta, (5-8)) may bind to other MCRs with lower affinity. Additionally, the synthesis of Msh, beta, (Msh, beta, (5-8)) can be challenging and may require specialized equipment and expertise.
Zukünftige Richtungen
For research on Msh, beta, (Msh, beta, (Msh, beta, (5-8))) include further exploration of its potential therapeutic applications, particularly in dermatology, oncology, and neurology. Additionally, research could focus on improving the synthesis method and developing more efficient and cost-effective ways to produce the peptide. Finally, the potential for off-target effects and the development of selective MCR-4 agonists could also be explored.
In conclusion, Msh, beta, (Msh, beta, (Msh, beta, (5-8))) is a peptide with potential therapeutic applications in a range of fields. Its mechanism of action involves binding to MCRs, leading to a range of biochemical and physiological effects. While the synthesis of Msh, beta, (Msh, beta, (Msh, beta, (5-8))) can be challenging, its high affinity for the MCR-4 receptor makes it a promising target for specific targeting. Future research could focus on further exploring its therapeutic potential, improving the synthesis method, and developing more selective agonists.
Synthesemethoden
Msh, beta, (Msh, beta, (5-8)) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The amino acids are protected by various groups to prevent unwanted reactions during the synthesis process. Once the peptide chain is complete, it is cleaved from the solid support and purified using a combination of chromatography techniques.
Wissenschaftliche Forschungsanwendungen
Msh, beta, (Msh, beta, (5-8)) has been studied for its potential therapeutic applications in a range of fields, including dermatology, oncology, and neurology. In dermatology, it has been shown to have anti-inflammatory and anti-oxidative effects, making it a potential treatment for skin disorders such as psoriasis and atopic dermatitis. In oncology, it has been studied for its ability to inhibit cancer cell growth and induce apoptosis. In neurology, it has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
122998-76-9 |
|---|---|
Produktname |
Msh, beta, (5-8) |
Molekularformel |
C25H39N5O8S |
Molekulargewicht |
569.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C25H39N5O8S/c1-39-13-11-19(24(36)30-20(25(37)38)9-10-21(32)33)29-23(35)18(4-2-3-12-26)28-22(34)17(27)14-15-5-7-16(31)8-6-15/h5-8,17-20,31H,2-4,9-14,26-27H2,1H3,(H,28,34)(H,29,35)(H,30,36)(H,32,33)(H,37,38)/t17-,18-,19-,20-/m0/s1 |
InChI-Schlüssel |
NSASTPVXNRXDTG-MUGJNUQGSA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
SMILES |
CSCCC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N |
Kanonische SMILES |
CSCCC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N |
Andere CAS-Nummern |
122998-76-9 |
Sequenz |
YKME |
Synonyme |
MSH, beta, (5-8) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



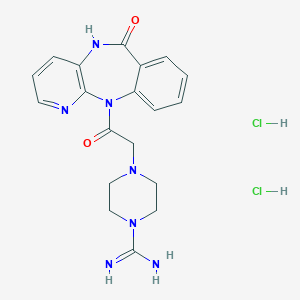
![methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidate](/img/structure/B47062.png)
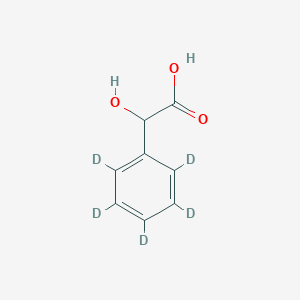
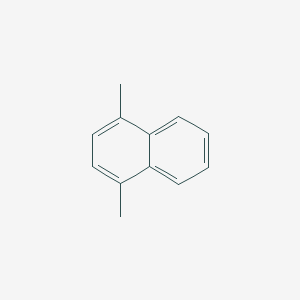
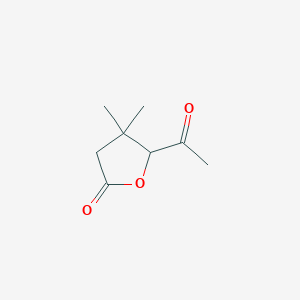
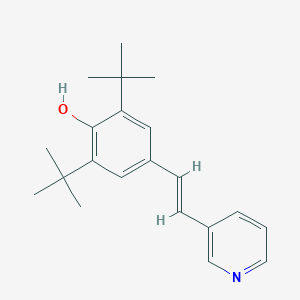
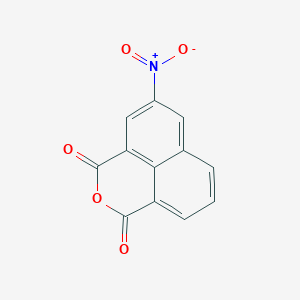

![2-{[(4-Methylpentyl)oxy]carbonyl}benzoate](/img/structure/B47074.png)
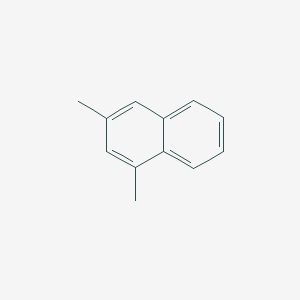
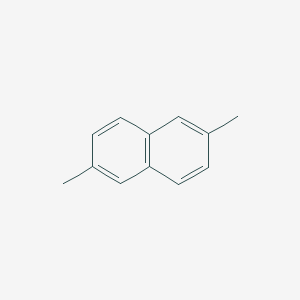
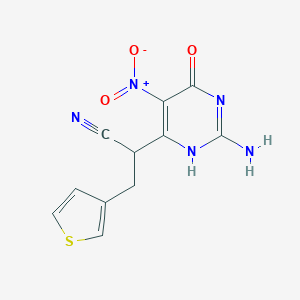
![2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one](/img/structure/B47088.png)
